![molecular formula C₁₁H₁₃ClN₂O₂ B1144515 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1138463-56-5](/img/structure/B1144515.png)

3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

The compound 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule that has attracted interest due to its potential antibacterial properties and its relevance in the synthesis of biologically active derivatives.

Synthesis Analysis

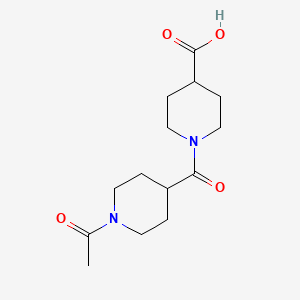

The synthesis of this compound involves the formation of novel derivatives with varying substituents. These derivatives have been synthesized and characterized by 1H-NMR, FTIR, and elemental analysis, highlighting the versatility of the compound's chemical structure for modifications (Krishnamurthy et al., 2013).

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure, revealing a planar pyrido[1,2-a]pyrimidine ring system and a chloroethyl side chain in a synclinal conformation. This indicates the compound's potential for forming weak intermolecular hydrogen bonds and π–π interactions, contributing to its solid-state packing (Jasinski et al., 2009).

Chemical Reactions and Properties

The compound serves as an intermediate in various chemical reactions, including the Vilsmeier-Haack formylation, indicating its reactivity towards forming different functionalized derivatives. This versatility is crucial for synthesizing compounds with potential pharmaceutical applications (Horváth et al., 1983).

Physical Properties Analysis

While specific studies directly detailing the physical properties of this compound are scarce, the general understanding of similar heterocyclic compounds suggests that factors such as solubility, melting point, and stability are influenced by the nature of the substituents and the overall molecular structure.

Chemical Properties Analysis

The chemical properties of 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are characterized by its reactivity in forming derivatives with antibacterial activity. Its structure allows for modifications that can enhance its activity against various bacterial strains, showcasing its potential as a lead compound in developing new antibacterial agents (Krishnamurthy et al., 2013).

Applications De Recherche Scientifique

Selectivity Control in Hydrogenation Processes

- Process Analytical Technologies : The hydrogenation of a related compound was analyzed using mid-IR and near-IR techniques, demonstrating the compound's utility in process analytical technologies (Smet et al., 2005).

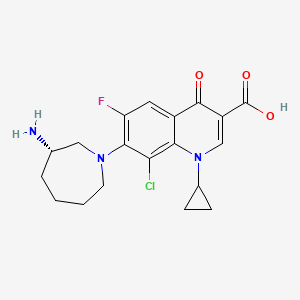

Synthesis of Paliperidone

- Intermediate in Drug Synthesis : This compound was used as a key intermediate in the synthesis of paliperidone, an antipsychotic medication, showcasing its importance in pharmaceutical chemistry (Ji Ya-fei, 2010).

Catalytic Hydrogenation Studies

- Facilitating Heterocyclic Saturation : It has been used in the catalytic hydrogenation of heterocyclic systems, playing a critical role in the synthesis of various derivatives (Rečnik et al., 2000).

Antibacterial Agent Synthesis

- Development of Antibacterial Agents : A study synthesized derivatives of this compound and tested them for antibacterial activity, indicating its potential in developing new antibacterial drugs (Krishnamurthy et al., 2013).

Vilsmeier–Haack Formylation

- Chemical Reactions and Transformations : This compound was involved in Vilsmeier–Haack formylation, showing its applicability in organic synthesis reactions (Horváth et al., 1983).

Pyrimidine Intermediate for Risperidone

- Optimizing Synthetic Processes : The compound was utilized in optimizing the synthetic process for a pyrimidine intermediate in the production of risperidone, highlighting its role in improving manufacturing efficiency (Hao Xiaoyan, 2010).

Crystallographic Analysis

- Molecular Structure Elucidation : The molecular structure of this compound was analyzed through crystallography, contributing to our understanding of its chemical properties (Jasinski et al., 2009).

Synthesis of Fused Polycyclic Pyrimidines

- Synthesizing Novel Compounds : Research demonstrated its use in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, expanding its applications in synthetic chemistry (Bakhite et al., 2005).

Tautomerism and Isomerism Studies

- Analyzing Chemical Properties : The compound has been studied for its tautomerism and isomerism, providing insights into its chemical behavior and reactivity (Tóth et al., 1983).

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

- Exploring Antimicrobial Potential : Though a study found that synthesized 4H-pyrido[1,2-a]pyrimidin-4-ones did not exhibit antimicrobial activity, it highlights the ongoing exploration of this compound's potential in various biological applications (Ferrarini et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-chloroethyl)-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPXOUAVKJQFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.